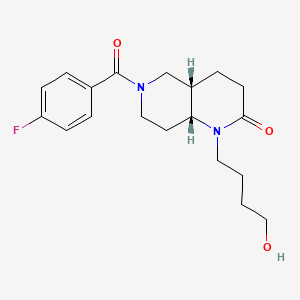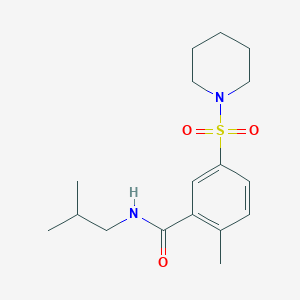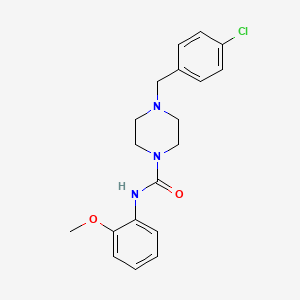![molecular formula C15H19ClN2O3 B5406061 ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5406061.png)
ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been extensively studied for its various biological activities.
作用机制
The exact mechanism of action of ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate is not yet fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It has also been shown to modulate the activity of certain receptors such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. In addition, the compound has been shown to modulate the activity of certain neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and cognition.
实验室实验的优点和局限性
One of the advantages of using ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate in lab experiments is its potential therapeutic properties. The compound has been shown to have various biological activities and can be used as a starting point for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate. One direction is the further investigation of its potential therapeutic properties in the treatment of various diseases. Another direction is the development of new derivatives of this compound with improved solubility and potency. In addition, the compound can be studied for its effects on other signaling pathways and receptors, which can lead to the discovery of new biological activities.
合成方法
The synthesis of ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate can be achieved through the reaction of ethyl piperazine-1-carboxylate with 3-chlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or sodium carbonate and a solvent such as dichloromethane or tetrahydrofuran. The product is obtained after purification using column chromatography or recrystallization.
科学研究应用
Ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate has been studied extensively for its various biological activities. It has been shown to have potential therapeutic properties in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been tested for its anti-cancer activity against various cancer cell lines and has shown promising results. It has also been studied for its anti-inflammatory activity and has been found to inhibit the production of pro-inflammatory cytokines. In addition, the compound has been shown to have potential neuroprotective properties and has been studied for its effects on the central nervous system.
属性
IUPAC Name |
ethyl 4-[2-(3-chlorophenyl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)14(19)11-12-4-3-5-13(16)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVZUMSFTAOREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5405985.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5405987.png)
![7-(4-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5406002.png)
![2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5406006.png)

![N-[2-(3-methylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5406016.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5406022.png)
![{[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]methyl}amine dihydrochloride](/img/structure/B5406034.png)

![2-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5406052.png)
![2-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5406077.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406079.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-ethyl-2-methyl-4-pyrimidinyl)-N-methyl-3-piperidinamine](/img/structure/B5406084.png)

